molecular formula C7H4BrClO B066651 3-Bromo-5-chlorobenzaldehyde CAS No. 188813-05-0

3-Bromo-5-chlorobenzaldehyde

Cat. No. B066651
M. Wt: 219.46 g/mol
InChI Key: JGMGDYUVFBBCEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-5-chlorobenzaldehyde often involves halogenation reactions, cross-coupling reactions, and the use of specific catalysts to achieve regioselective modification of aromatic compounds. For instance, Zheng et al. (2019) reported the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization, highlighting a methodology that could be adapted for the synthesis of halogenated benzaldehydes (Yan‐Long Zheng et al., 2019). Similarly, Wang et al. (2010) developed a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates, demonstrating the utility of halogen atoms in promoting regioselective reactions (Yanzhao Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chlorobenzaldehyde is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzaldehyde ring. This configuration impacts the electronic properties of the molecule, influencing its reactivity and interaction with nucleophiles and bases. For example, Fei-wen Zhao synthesized a new Schiff base derived from 3-bromo-5-chlorosalicylaldehyde, which was characterized by X-ray crystallography, demonstrating the compound's molecular geometry and electronic structure (Zhao Fei-wen, 2009).

Scientific Research Applications

Synthesis and Ligand Formation 3-Bromo-5-chlorobenzaldehyde serves as a versatile precursor in the synthesis of heteroditopic ligands, facilitating the binding of metal salts. Its utility is demonstrated through one-pot bromo- and chloro-methylation reactions, enabling the attachment of functional arms for applications in organic and coordination chemistry. This capability is highlighted in the creation of piperazine-containing heteroditopic ligands, acting as receptors for metal salts (Wang et al., 2006).

Molecular Synthesis and Crystal Structure Analysis The substance is foundational in synthesizing various compounds, showcasing its role in creating complex molecular structures. For example, its reaction with equimolar quantities of 3-bromobenzohydrazide in methanol leads to compounds with significant dihedral angles between benzene rings, facilitating studies on molecular linkages and crystal structures (Lan-Zhu Qu & Guo-Biao Cao, 2009).

Spectroscopy and Solvent Effect Studies 3-Bromo-5-chlorobenzaldehyde has been subjected to infrared spectroscopy and density functional theory (DFT) analyses to explore its interactions with solvents and characterize its conformational behaviors. Such studies evaluate the solvent effect on carbonyl stretching vibrations and provide insights into the compound's spectroscopic properties (C. Parlak & P. Ramasami, 2020).

Chemical Reactivity and Synthesis Applications Its chemical reactivity is leveraged in synthesizing Schiff bases, contributing to the development of new materials with potential applications in various fields. The compound's ability to undergo condensation reactions forms the basis for synthesizing Schiff bases, leading to materials with novel properties and applications (Zhao Fei-wen, 2009).

Halogen Atom Migration Studies Research into halogen atom migration has used derivatives of 3-Bromo-5-chlorobenzaldehyde, illustrating its role in understanding chemical reaction mechanisms and pathways. These studies are crucial for advancing knowledge in organic chemistry, particularly in reactions involving halogenated compounds (H. J. Hertog & J. C. Schogt, 2010).

Antibacterial Activity Research Compounds derived from 3-Bromo-5-chlorobenzaldehyde have been explored for their antibacterial properties, indicating the potential for developing new antimicrobial agents. This research underscores the compound's importance in medicinal chemistry and drug development (Wen-hui Li, 2009).

Safety And Hazards

3-Bromo-5-chlorobenzaldehyde is considered a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust or vapor, and to use it only in a well-ventilated area . It’s also advised to avoid release to the environment .

properties

IUPAC Name

3-bromo-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMGDYUVFBBCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590798
Record name 3-Bromo-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chlorobenzaldehyde

CAS RN

188813-05-0
Record name 3-Bromo-5-chlorobenzaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chlorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-chlorobenzaldehyde
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Synthesis routes and methods

Procedure details

To 1-chloro-3,5-dibromobenzene (Esprit) (20 g, 0.074 mole) in anhydrous ethyl ether (150 mL) in a flame dried flask under N2 and at -78° C. was added 1.6 m butyl lithium in hexane dropwise, keeping the temperature below -78° C., then warmed to -30° C. Anhydrous DMF (6.8 g, 0.092 mole) was added dropwise, keeping the temperature below -20° C. After the addition was complete, the reaction was slowly warmed to 0° C., then stirred overnight at room temperature. The reaction mixture was poured slowly into chilled 10% aqueous HCl (160 mL). After stirring for 15 minutes, the ether was separated, washed with H2O (4×), dried over MgSO4 and removed under vacuum to yield 3-bromo-5-chlorobenzaldehyde (13 g) as a white solid. MS and NMR were consistent with the desired structure.
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20 g
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150 mL
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6.8 g
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160 mL
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